molecular formula C7H9NO B1200348 2-Acetyl-1-methylpyrrole CAS No. 932-16-1

2-Acetyl-1-methylpyrrole

Cat. No.: B1200348
CAS No.: 932-16-1
M. Wt: 123.15 g/mol
InChI Key: NZFLWVDXYUGFAV-UHFFFAOYSA-N
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Description

2-Acetyl-1-methylpyrrole is an organic compound with the molecular formula C7H9NO. It is a derivative of pyrrole, characterized by the presence of an acetyl group at the second position and a methyl group at the first position of the pyrrole ring. This compound is known for its distinctive earthy aroma and is used in various applications, including flavors and fragrances .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Acetyl-1-methylpyrrole can be synthesized through several methods. One common method involves the reaction of 1-methylpyrrole with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions, yielding this compound as the primary product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including precise control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-1-methylpyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Flavoring Agent

2-Acetyl-1-methylpyrrole is primarily recognized for its role as a flavoring agent. It is noted for contributing to the aroma profiles of various foods including coffee, asparagus, and cooked beef. The compound has an earthy and nutty flavor, making it valuable in the food industry for enhancing sensory properties .

Antioxidative Activity

In research, this compound has been utilized as a model compound to investigate the antioxidative activity associated with nonenzymatic browning reactions. Studies have shown that it plays a role in the formation of pigments during these reactions, which can be crucial for understanding food preservation and quality .

Antibacterial Properties

Recent studies have highlighted the potential antibacterial properties of pyrrole derivatives, including this compound. It has been investigated as a lead compound in developing new antibacterial agents, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The compound's structural features may contribute to its efficacy in inhibiting bacterial growth .

Synthesis and Derivatives

The synthesis of this compound involves acetylation processes that can yield various derivatives with enhanced biological activities. This opens avenues for creating new therapeutic agents derived from its structure. For example, derivatives have shown improved potency against specific bacterial strains compared to traditional antibiotics .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Flavoring AgentContributes earthy and nutty flavors in food products like coffee and beef.
Antioxidative ActivityInvestigated for its role in nonenzymatic browning reactions; potential use in food preservation.
Antibacterial ResearchExplored as a lead compound for developing new antibacterial agents against resistant bacteria.

Case Studies

  • Flavor Profile Analysis : A study conducted on the aroma compounds in coffee identified this compound as a significant contributor to the characteristic flavor profile of roasted coffee beans. The research utilized gas chromatography-mass spectrometry (GC-MS) to quantify its presence in various coffee samples .
  • Antibacterial Efficacy : In laboratory settings, derivatives of this compound were tested against MRSA strains. Results indicated that certain modifications to the pyrrole structure led to enhanced antibacterial activity, suggesting potential pathways for drug development .
  • Food Quality Preservation : Research focused on nonenzymatic browning reactions highlighted how the antioxidative properties of this compound could be harnessed to improve the shelf life and quality of food products during storage .

Mechanism of Action

The mechanism of action of 2-Acetyl-1-methylpyrrole involves its interaction with various molecular targets. In antioxidative reactions, it acts by donating electrons to neutralize free radicals, thereby preventing oxidative damage. The compound’s structure allows it to participate in polymerization reactions, which enhance its antioxidative properties .

Comparison with Similar Compounds

Similar Compounds

    2-Acetylpyrrole: Similar structure but lacks the methyl group at the first position.

    2-Acetyl-4-methylpyridine: Contains a pyridine ring instead of a pyrrole ring.

    2-Acetyl-5-methylfuran: Contains a furan ring instead of a pyrrole ring.

Uniqueness

2-Acetyl-1-methylpyrrole is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. Its ability to act as a catalyst in sulfonylation reactions and its role in antioxidative processes highlight its versatility and importance in various applications .

Biological Activity

2-Acetyl-1-methylpyrrole (C7H9NO) is a compound belonging to the pyrrole family, which has garnered attention for its diverse biological activities. This article explores its antimicrobial, anticancer, and potential therapeutic properties, supported by various studies and findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, featuring a pyrrole ring with an acetyl and a methyl group. This configuration contributes to its reactivity and biological interactions. The compound is classified as an aromatic ketone and exhibits properties typical of pyrrole derivatives.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound in various contexts:

  • Synthesis of Chalcones : A series of pyrrole-based chalcones were synthesized using this compound. These compounds were evaluated for their in vitro antimicrobial effects against pathogenic bacteria and fungi, including Candida species. The results indicated significant antimicrobial activity, particularly against Candida krusei .
  • In Vitro Assays : The antimicrobial efficacy was assessed using microdilution methods and ATP luminescence assays. Notably, certain derivatives exhibited higher antifungal activity compared to established antifungal agents like ketoconazole .
CompoundTarget OrganismMIC (μg/mL)Reference
Compound 7Candida krusei3.125
Compound 9Candida albicans6.25

Anticancer Activity

The anticancer potential of this compound has also been explored through various assays:

  • Cytotoxicity Tests : The MTT assay demonstrated that certain derivatives of this compound exhibited selective cytotoxicity against human cancer cell lines such as A549 (lung adenocarcinoma) and HepG2 (hepatocellular carcinoma). Some compounds showed greater selectivity compared to cisplatin, a common chemotherapeutic agent .
  • Mechanistic Insights : Flow cytometry analysis indicated that treatment with these compounds led to increased apoptosis in cancer cells, suggesting a potential mechanism for their anticancer activity .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Antifungal Studies : A study focusing on the synthesis of pyrrole-based chalcones found that compounds derived from this compound displayed potent antifungal activity against Candida krusei, outperforming traditional antifungal treatments .
  • Cytotoxicity Against Cancer Cells : Research indicated that specific derivatives of this compound not only inhibited cancer cell growth but also demonstrated non-genotoxic properties in Ames tests, making them promising candidates for further development in cancer therapy .
  • Flavoring Agent Evaluation : The European Food Safety Authority (EFSA) has evaluated the safety and biological activity of flavoring substances including this compound, reinforcing its relevance in food chemistry and safety assessments .

Q & A

Basic Research Questions

Q. What are the key considerations when synthesizing 2-acetyl-1-methylpyrrole to ensure high yield and purity?

To optimize synthesis, focus on controlling steric and electronic effects introduced by the acetyl and methyl groups on the pyrrole ring. The acetyl group increases electrophilicity at the β-position, making it prone to nucleophilic attack, while the methyl group reduces steric hindrance compared to bulkier substituents (e.g., cyclohexyl). Use mild reaction conditions (e.g., low temperatures and inert atmospheres) to minimize side reactions like oxidation or polymerization. Purification via column chromatography or distillation is recommended, with validation by GC-MS or NMR to confirm purity .

Q. What analytical techniques are recommended for characterizing this compound, and how can researchers validate their results?

  • Gas Chromatography (GC): Use non-polar columns (e.g., DB-5) with flame ionization detection (FID) to assess purity and retention time consistency against standards. NIST reference data can validate chromatographic peaks .
  • Mass Spectrometry (MS): Electron ionization (EI) at 70 eV provides fragmentation patterns for structural confirmation.
  • NMR Spectroscopy: ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) resolve signals for the acetyl (δ ~2.5 ppm) and methyl-pyrrole (δ ~3.8 ppm) groups. Compare with literature spectra for verification .

Q. How does the thermodynamic stability of this compound compare to its structural isomers, and what experimental methods are used to assess this?

this compound is more thermodynamically stable than its 3-acetyl isomer due to reduced steric strain and favorable resonance stabilization. Experimental methods include:

  • Combustion Calorimetry: Measure enthalpy of formation (ΔfH°) in the gas phase.
  • Computational Chemistry: High-level ab initio methods (e.g., G3(MP2)//B3LYP) predict ΔfH° and bond dissociation energies. These computations align closely with experimental data, confirming the compound’s stability .

Advanced Research Questions

Q. How can computational chemistry methods predict the thermodynamic and electronic properties of this compound, and what are their limitations?

  • Methods:
    • G3(MP2)//B3LYP: Calculates gas-phase enthalpies of formation, proton affinities, and ionization potentials.
    • DFT (Density Functional Theory): Models frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
  • Limitations: Solvent effects and solid-state interactions are poorly modeled. Hybrid approaches (e.g., QM/MM) or experimental validation are needed for biological or condensed-phase systems .

Q. What strategies resolve contradictions in reactivity data between this compound and its analogs (e.g., 2-acetyl-1-ethylpyrrole)?

  • Steric and Electronic Analysis: Compare substituent effects (e.g., ethyl vs. methyl) on reaction rates using Hammett plots or kinetic isotope effects.
  • Isolation of Intermediates: Use cryogenic trapping or in-situ FTIR to identify transient species during reactions.
  • Cross-Validation: Replicate experiments under identical conditions (solvent, temperature, catalysts) to isolate variable impacts .

Q. What in vitro and in vivo models are appropriate for assessing the genotoxic potential of this compound in flavoring research?

  • In Vitro:
    • Ames Test: Use Salmonella typhimurium strains (TA98, TA100) with/without metabolic activation (S9 mix) to detect mutagenicity.
    • Micronucleus Assay: Screen for chromosomal damage in human lymphoblastoid cells (e.g., TK6).
  • In Vivo:
    • Rodent Micronucleus Test: Administer orally (OECD 474 guidelines) and analyze bone marrow erythrocytes.
    • Comet Assay: Assess DNA strand breaks in liver or kidney tissues.
      EFSA guidelines recommend tiered testing to confirm safety for food applications .

Q. How can researchers design experiments to study the role of this compound in flavor formation under varying thermal conditions?

  • Model Systems: Simulate Maillard reactions by heating the compound with reducing sugars (e.g., glucose) and amino acids (e.g., cysteine) at 100–180°C.
  • Analytical Tools:
    • GC-Olfactometry: Identify key aroma-active compounds.
    • HS-SPME-GC-MS: Capture volatile profiles at different time-temperature intervals.
  • Kinetic Studies: Monitor reaction pathways using Arrhenius plots to quantify activation energies .

Properties

IUPAC Name

1-(1-methylpyrrol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6(9)7-4-3-5-8(7)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFLWVDXYUGFAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022139
Record name 2-Acetyl-1-methylpyrrole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to yellowish liquid; Earthy aroma
Record name 1-Methyl-2-acetylpyrrole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1190/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

200.00 to 202.00 °C. @ 760.00 mm Hg
Record name 2-Acetyl-1-methylpyrrole
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble (in ethanol)
Record name 1-Methyl-2-acetylpyrrole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1190/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.037-1.043
Record name 1-Methyl-2-acetylpyrrole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1190/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

932-16-1
Record name 2-Acetyl-1-methylpyrrole
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Record name 2-Acetyl-1-methyl pyrrole
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Record name 932-16-1
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Record name Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-
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Record name 2-Acetyl-1-methylpyrrole
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Record name 2-acetyl-1-methylpyrrole
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Record name 2-ACETYL-N-METHYLPYRROLE
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Record name 2-Acetyl-1-methylpyrrole
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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